molecular formula C15H13ClN4OS B15112145 1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No.: B15112145
M. Wt: 332.8 g/mol
InChI Key: NAXGRIJPESWEOZ-UHFFFAOYSA-N
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Description

1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms

Preparation Methods

The synthesis of 1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves several steps. One common synthetic route includes the following steps:

    Formation of the triazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole and 2-chloro-3-formylquinoline.

    Introduction of the chlorobenzyl group: This step typically involves nucleophilic substitution reactions where the triazolo[1,5-a]pyrimidine core reacts with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the sulfanyl linkage: This can be achieved by reacting the intermediate product with thiourea or other sulfur-containing reagents under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon).

Mechanism of Action

The mechanism of action of 1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorobenzyl and sulfanyl groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C15H13ClN4OS

Molecular Weight

332.8 g/mol

IUPAC Name

1-[2-[(3-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

InChI

InChI=1S/C15H13ClN4OS/c1-9-13(10(2)21)7-17-14-18-15(19-20(9)14)22-8-11-4-3-5-12(16)6-11/h3-7H,8H2,1-2H3

InChI Key

NAXGRIJPESWEOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCC3=CC(=CC=C3)Cl)C(=O)C

Origin of Product

United States

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